N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine
Description
N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine is a bis-pyrazole derivative characterized by two substituted pyrazole rings connected via a methylamine linker. The first pyrazole ring is substituted at the 1- and 5-positions with methyl groups, while the second pyrazole ring has methyl groups at the 1- and 4-positions. This structural arrangement confers distinct electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.
Properties
Molecular Formula |
C11H17N5 |
|---|---|
Molecular Weight |
219.29 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C11H17N5/c1-8-7-15(3)14-11(8)12-5-10-6-13-16(4)9(10)2/h6-7H,5H2,1-4H3,(H,12,14) |
InChI Key |
HQKZWULTWXFLRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1NCC2=C(N(N=C2)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound, followed by further functionalization. One common method includes the reaction of 1,3-dicarbonyl compounds with hydrazine derivatives under acidic or basic conditions to form the pyrazole ring . The reaction conditions often involve heating and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of pyrazole derivatives, including this compound, may utilize continuous flow reactors to enhance reaction efficiency and yield. Catalysts such as iodine or transition metals can be employed to facilitate the cyclocondensation process .
Chemical Reactions Analysis
Types of Reactions
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogens or other functional groups can be introduced.
Common Reagents and Conditions
Common reagents include hydrazine, 1,3-dicarbonyl compounds, and various oxidizing or reducing agents. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of solvents like ethanol or acetic acid .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyrazole-Based Amines
| Compound Name | Molecular Formula | Molecular Weight | CAS No. | Key Substituents | Purity | Source |
|---|---|---|---|---|---|---|
| N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine | Not explicitly provided | ~245 (estimated) | Not provided | Dual pyrazole cores; 1,5-dimethyl and 1,4-dimethyl groups | N/A | Target compound |
| [(1,5-Dimethyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine | C₁₄H₂₀N₄O | 245.33 | 1006464-99-8 | Pyrazole core + 4-methoxyphenyl group | 95% | |
| [(2,3-Difluorophenyl)methyl][(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine | C₁₃H₁₂F₃N₃O₂ | 299.25 | 937605-76-0 | Pyrazole core + 2,3-difluorophenyl group | 95% | |
| N-[4-(Dimethylamino)benzyl]-1,4-dimethyl-1H-pyrazol-3-amine | C₁₄H₂₁ClN₄ | 280.80 | 1856042-67-5 | Pyrazole core + dimethylamino-benzyl group | N/A | |
| (1-Benzyl-1H-pyrazol-4-yl)methylamine | C₁₂H₁₅N₃ | 201.27 | 956438-25-8 | Pyrazole core + benzyl and methyl groups | N/A |
Substituent Effects and Functional Implications
Electron-Donating vs. In contrast, the 2,3-difluorophenyl substituent in adds electron-withdrawing effects, which may influence hydrogen-bonding interactions or acidity (see for hydrogen-bonding patterns).
Steric Considerations :
- The benzyl group in adds steric bulk, which could hinder intermolecular interactions or reduce reactivity at the amine center compared to smaller substituents like methyl.
Molecular Weight Trends :
- The lowest molecular weight (201.27) is observed in , while has the highest (299.25) due to fluorine atoms and additional oxygen moieties. The target compound’s estimated weight (~245) aligns with mid-range derivatives.
Crystallographic and Computational Tools
While direct crystallographic data for the target compound are absent, tools like SHELXL (for refinement) and ORTEP-3 (for graphical representation) are widely used for analyzing pyrazole derivatives’ crystal structures . These tools could elucidate how substituent patterns influence packing efficiency or hydrogen-bonding networks.
Biological Activity
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the synthesis, biological evaluation, and therapeutic potential of this compound, highlighting key research findings and case studies.
The compound belongs to a class of pyrazole derivatives known for their diverse biological activities. The synthesis typically involves the condensation reaction of 1,5-dimethylpyrazole with appropriate aldehydes or ketones under basic conditions. The structural formula is represented as follows:
Anticancer Properties
Recent studies have demonstrated that pyrazole derivatives exhibit potent anticancer activity against various cancer cell lines. The compound has shown efficacy in inhibiting the growth of lung cancer (A549), breast cancer (MDA-MB-231), and colorectal cancer cells. For instance:
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in the G0/G1 phase, as evidenced by flow cytometry analyses in treated cell lines .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory activity. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a critical role in the inflammatory response. Studies have indicated that these compounds can significantly reduce inflammation markers in vitro.
Study 1: Antitumor Efficacy
In a recent study published in ACS Omega, researchers synthesized a series of pyrazole derivatives and evaluated their antitumor activity against various cancer cell lines. The compound exhibited significant antiproliferative effects on MDA-MB-231 and A549 cell lines with IC50 values indicating strong cytotoxicity .
Study 2: Mechanistic Insights
A detailed mechanistic study revealed that treatment with this compound resulted in increased levels of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and subsequent apoptosis. This finding underscores the potential of this compound as a therapeutic agent targeting tumor cells through oxidative mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
